1-Bromo-2-methoxy-6-(methoxymethyl)benzene
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Overview
Description
1-Bromo-2-methoxy-6-(methoxymethyl)benzene is an organic compound with the molecular formula C9H11BrO2 and a molecular weight of 231.09 g/mol It is a brominated aromatic compound, characterized by the presence of a bromine atom, a methoxy group, and a methoxymethyl group attached to a benzene ring
Preparation Methods
The synthesis of 1-Bromo-2-methoxy-6-(methoxymethyl)benzene typically involves the bromination of 2-methoxy-6-(methoxymethyl)benzene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction conditions often include a solvent like dichloromethane or carbon tetrachloride and are conducted at room temperature or slightly elevated temperatures .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Bromo-2-methoxy-6-(methoxymethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions. Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation Reactions: The methoxy and methoxymethyl groups can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of the corresponding alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield 2-methoxy-6-(methoxymethyl)anisole .
Scientific Research Applications
1-Bromo-2-methoxy-6-(methoxymethyl)benzene has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its bromine atom serves as a versatile functional group for further chemical modifications.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals and agrochemicals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic properties.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-Bromo-2-methoxy-6-(methoxymethyl)benzene is primarily based on its ability to undergo various chemical reactions. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions, making the compound a valuable intermediate in organic synthesis. The methoxy and methoxymethyl groups can participate in oxidation and reduction reactions, further expanding its utility in chemical transformations .
Comparison with Similar Compounds
1-Bromo-2-methoxy-6-(methoxymethyl)benzene can be compared with other brominated aromatic compounds, such as:
1-Bromo-2-methoxybenzene: Lacks the methoxymethyl group, making it less versatile in certain chemical reactions.
1-Bromo-4-methoxybenzene: The position of the methoxy group affects its reactivity and the types of reactions it can undergo.
1-Bromo-2,4-dimethoxybenzene: Contains an additional methoxy group, which can influence its chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-bromo-1-methoxy-3-(methoxymethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-11-6-7-4-3-5-8(12-2)9(7)10/h3-5H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXIHSRMJYQKOPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C(=CC=C1)OC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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